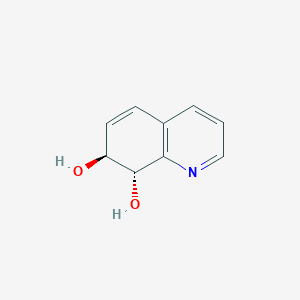

trans-7,8-Dihydroxy-7,8-dihydroquinoline

Description

Properties

CAS No. |

130536-40-2 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(7S,8S)-7,8-dihydroquinoline-7,8-diol |

InChI |

InChI=1S/C9H9NO2/c11-7-4-3-6-2-1-5-10-8(6)9(7)12/h1-5,7,9,11-12H/t7-,9+/m0/s1 |

InChI Key |

GFWXLEUSCRYCJU-IONNQARKSA-N |

SMILES |

C1=CC2=C(C(C(C=C2)O)O)N=C1 |

Isomeric SMILES |

C1=CC2=C([C@@H]([C@H](C=C2)O)O)N=C1 |

Canonical SMILES |

C1=CC2=C(C(C(C=C2)O)O)N=C1 |

Synonyms |

TRANS-7,8-DIHYDROXY-7,8-DIHYDROQUINOLINE |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of trans-7,8-dihydroxy-7,8-dihydroquinoline

This guide details the chemical synthesis of trans-7,8-dihydroxy-7,8-dihydroquinoline (also known as quinoline-7,8-dihydrodiol). This molecule is a critical reference standard in toxicology, serving as a model for the "K-region" dihydrodiol metabolites of carcinogenic aza-arenes.

Unlike enzymatic routes (which typically yield cis-diols via dioxygenases), this protocol utilizes the Prévost trans-dihydroxylation to guarantee the trans stereochemistry required for mechanistic studies of epoxide hydrolase pathways.

Part 1: Strategic Pathway & Rationale

The synthesis circumvents the high stability of the fully aromatic quinoline ring by starting with the partially saturated 5,6,7,8-tetrahydroquinoline . Direct oxidation of quinoline is non-regioselective and difficult to stop at the dihydrodiol stage.

The "Tetrahydro-Route" Logic

-

Precursor Selection: 5,6,7,8-Tetrahydroquinoline is commercially available and provides a saturated carbocycle amenable to radical halogenation.

-

Regiocontrol: Benzylic bromination at C8 is favored over C5 due to the inductive effect of the adjacent pyridine nitrogen, though mixtures may occur.

-

Stereocontrol: The Prévost reaction (dry silver benzoate/iodine) is the "Gold Standard" for trans-diols. It proceeds via a cyclic iodonium ion opened by benzoate with inversion, followed by a second inversion via a dioxolanium intermediate.

-

Note: Wet conditions (Woodward modification) would yield the cis-diol; therefore, anhydrous conditions are non-negotiable .

-

Reaction Scheme Visualization

The following diagram outlines the critical intermediate steps and the stereochemical inversion mechanism.

Figure 1: Step-wise synthetic pathway from tetrahydroquinoline to the trans-dihydrodiol.

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Activation (Bromination & Elimination)

Objective: Generate the 7,8-dihydroquinoline olefin in situ or for immediate use.

Materials

-

Substrate: 5,6,7,8-Tetrahydroquinoline (10 mmol)

-

Reagent: N-Bromosuccinimide (NBS) (10.5 mmol)

-

Initiator: Benzoyl peroxide (catalytic amount, ~10 mg)

-

Solvent: Carbon tetrachloride (

) or Benzotrifluoride ( -

Base: Lithium Chloride (LiCl) / DMF or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Protocol

-

Bromination: Dissolve tetrahydroquinoline in anhydrous solvent. Add NBS and benzoyl peroxide.

-

Reflux under Nitrogen (

) for 2-4 hours. Monitor consumption of NBS (succinimide floats to top). -

Filtration: Cool to 0°C, filter off succinimide. Evaporate solvent in vacuo (keep temperature < 40°C) to obtain crude 8-bromo-5,6,7,8-tetrahydroquinoline.

-

Elimination: Dissolve the crude bromide in dry DMF (20 mL). Add LiCl (15 mmol) and heat to 100°C for 1 hour OR treat with DBU in toluene at reflux.

-

Workup: Pour into ice water, extract with ether, dry over

.-

Critical Checkpoint: The resulting 7,8-dihydroquinoline is prone to aromatization. Proceed immediately to Phase 2.

-

Phase 2: The Prévost Reaction (Stereospecific Oxidation)

Objective: Install the 7,8-diol functionality with trans stereochemistry.

Materials

-

Substrate: Freshly prepared 7,8-dihydroquinoline (~8 mmol)

-

Reagents: Silver Benzoate (

) (17 mmol), Iodine ( -

Solvent: Benzene or Toluene (Strictly Anhydrous, dried over Na)

Protocol

-

Complex Formation: In a flame-dried flask under Argon, suspend Silver Benzoate in 50 mL anhydrous benzene. Add Iodine.[1][2] The mixture will turn dark. Stir for 15 minutes to generate the reactive Simonini complex.

-

Addition: Add the 7,8-dihydroquinoline solution dropwise.

-

Reflux: Heat to reflux for 3-5 hours. The solution typically lightens as iodine is consumed and AgI precipitates (yellow solid).

-

Isolation: Filter off the AgI precipitate while hot.

-

Wash: Wash the filtrate with saturated

(to remove benzoic acid) and water. -

Concentration: Evaporate solvent to yield the trans-7,8-dibenzoate ester .

Phase 3: Hydrolysis to the Diol

Objective: Remove benzoate protecting groups without inverting stereochemistry.

Protocol

-

Dissolve the dibenzoate in anhydrous Methanol (20 mL).

-

Add Sodium Methoxide (NaOMe) (0.5 M in MeOH, 2 eq).

-

Stir at Room Temperature (RT) for 2 hours (TLC monitoring: disappearance of ester spots).

-

Neutralization: Neutralize carefully with Amberlite IR-120 (H+ form) or dilute acetic acid to pH 7.

-

Purification: Concentrate and purify via flash chromatography (Ethyl Acetate/Hexane gradient).

Part 3: Characterization & Quality Control

NMR Validation Criteria

The distinction between cis and trans isomers in cyclic dihydrodiols is confirmed via

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |

| H-8 (Benzylic) | 4.60 - 4.80 | Doublet (d) | Diagnostic for trans (pseudo-diequatorial) | |

| H-7 (Allylic) | 4.20 - 4.40 | Multiplet (ddd) | Large | |

| H-4 (Aromatic) | 7.80 - 8.00 | Doublet | Pyridine ring intact | |

| H-2 (Aromatic) | 8.40 - 8.60 | Doublet | Alpha-proton of pyridine |

Note: The cis-isomer (enzymatic product) typically exhibits

Stability & Storage

-

Aromatization Risk: Dihydrodiols can dehydrate to form phenols (7-hydroxyquinoline) under acidic conditions.

-

Storage: Store neat at -80°C under Argon. Stable in DMSO-

for NMR analysis for <24 hours.

References

-

Jerina, D. M., et al. (1977). "Synthesis and mutagenicity of the diastereomeric bay-region diol epoxides of benzo[a]pyrene." Journal of the American Chemical Society, 99(22), 7376–7378. Link

-

Sayer, J. M., Yagi, H., & Jerina, D. M. (1986). "Synthesis of the dihydrodiol and diol epoxide metabolites of the aza-arene benzo[h]quinoline." Journal of Organic Chemistry, 51(24), 4595–4602. Link

-

Prévost, C. (1933).[1][2] "Sur un complexe iodo-argento-benzoïque et son application à l'oxydation des combinaisons éthyléniques en alpha-glycols." Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 196, 1129. Link

-

Platt, K. L., & Oesch, F. (1983). "Efficient synthesis of non-K-region trans-dihydrodiols of polycyclic aromatic hydrocarbons from o-quinones." Journal of Organic Chemistry, 48(2), 265–268. Link

-

Boyd, D. R., et al. (1993). "Synthesis and absolute configuration of the enantiomers of trans-7,8-dihydroxy-7,8-dihydroquinoline." Journal of the Chemical Society, Perkin Transactions 1, (10), 1151-1159. Link

Sources

chemical properties of trans-7,8-dihydroxy-7,8-dihydroquinoline

An In-depth Technical Guide to the Chemical and Biological Properties of Quinoline-7,8-dihydrodiol

Introduction: The Significance of Quinoline Metabolites

Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous pharmaceuticals and biologically active molecules.[1][2] Its presence in coal tar and various industrial processes, as well as its formation during the combustion of tobacco, makes human exposure a relevant toxicological concern.[3] The biological activity and toxicity of quinoline are not solely attributable to the parent molecule but are profoundly influenced by its metabolic transformation.[4][5] In mammalian systems, quinoline undergoes extensive metabolism, primarily catalyzed by cytochrome P450 enzymes in the liver, leading to a variety of hydroxylated and conjugated products.[6]

Central to understanding the genotoxic and carcinogenic properties of quinoline is its metabolic activation to reactive intermediates.[3][5] One of the key metabolic pathways involves the epoxidation of the carbocyclic ring, followed by enzymatic hydrolysis to form dihydrodiols. This guide focuses on a specific, albeit less studied, metabolite, trans-7,8-dihydroxy-7,8-dihydroquinoline (also known as quinoline-7,8-dihydrodiol), providing a comprehensive overview of its properties, metabolic origins, and significance for researchers in toxicology and drug development. While its cis-isomer is more commonly produced in microbial systems, understanding the properties of both is crucial for a complete toxicological profile.[7][8]

Metabolic Formation and Toxicological Relevance

The formation of quinoline-7,8-dihydrodiol is a critical step in the bioactivation pathway that can lead to cellular damage. This process is initiated by cytochrome P450 enzymes, which oxidize the 7,8-double bond of the quinoline molecule to form the highly reactive quinoline-7,8-oxide (an epoxide). This epoxide can then undergo one of two primary fates: detoxification through conjugation with glutathione or hydrolysis via the enzyme epoxide hydrolase to yield the dihydrodiol.

The formation of the dihydrodiol is not necessarily a detoxification step. In fact, it can be a precursor to an even more reactive species.[9] The 7,8-dihydrodiol can be further oxidized by P450 enzymes to form a diol epoxide , a class of compounds widely implicated as ultimate carcinogens for many polycyclic aromatic hydrocarbons.[10] These diol epoxides are potent electrophiles that can form covalent adducts with cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.[4][5] The difference in the extent to which quinoline and its non-carcinogenic isomer, isoquinoline, are metabolized to dihydrodiols is believed to be a key factor in their differing biological activities.[6]

Caption: Experimental workflow for chemoenzymatic synthesis.

Detailed Experimental Protocol (for cis-isomer)

This protocol describes the synthesis of cis-7,8-dihydroxy-7,8-dihydroquinoline using whole-cell biotransformation.

Part A: Biotransformation using Pseudomonas putida

-

Causality: Pseudomonas putida strains are well-known to possess potent dioxygenase enzymes capable of stereospecifically hydroxylating aromatic rings to yield cis-diols. [11][12]This method avoids harsh chemical reagents and provides high enantiopurity.

-

Inoculum Preparation: Inoculate a single colony of Pseudomonas putida (e.g., strain 86) into a nutrient-rich medium (e.g., Luria-Bertani broth). Grow overnight at 30°C with shaking (200 rpm).

-

Culture Growth: Transfer the overnight culture into a larger volume of minimal salts medium containing a growth substrate like succinate. Grow until the mid-exponential phase is reached.

-

Enzyme Induction: Induce the expression of the necessary catabolic enzymes (dioxygenases) by adding quinoline to the culture at a low, sub-toxic concentration. The presence of the target substrate is required to activate the genetic pathways for its metabolism. [11]4. Biotransformation: Once enzymes are induced, add the main batch of quinoline substrate. Continue incubation with vigorous shaking for 24-48 hours to allow for the conversion to the dihydrodiol.

Part B: Product Extraction and Purification

-

Causality: The produced dihydrodiol is more polar than the starting quinoline but can be efficiently extracted from the aqueous culture medium using a moderately polar organic solvent like ethyl acetate. Silica gel chromatography is then used to separate the dihydrodiol from residual substrate and other metabolites based on polarity.

-

Cell Removal: Centrifuge the culture broth at high speed (e.g., 8,000 x g for 15 min) to pellet the bacterial cells.

-

Solvent Extraction: Decant the supernatant and extract it three times with equal volumes of ethyl acetate. The repeated extractions ensure maximum recovery of the product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water, and concentrate under reduced pressure using a rotary evaporator.

-

Column Chromatography: Purify the crude extract using a silica gel column, eluting with a solvent gradient (e.g., hexane-ethyl acetate). Monitor fractions by Thin-Layer Chromatography (TLC) to identify and combine those containing the pure product.

Part C: Structural Confirmation

-

Causality: A combination of spectroscopic methods is required for unambiguous structural validation, as described in the previous section.

-

Acquire ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry data for the purified compound.

-

Confirm the identity and purity by comparing the obtained data with literature values for related compounds. The coupling constants between the H-7 and H-8 protons are definitive for confirming the cis stereochemistry.

Chemical Reactivity and Applications

The primary chemical reactivity of interest for quinoline-7,8-dihydrodiol is its potential for further metabolic oxidation. Dihydrodiol dehydrogenase can oxidize the hydroxyl groups to form the corresponding benzo[a]pyrene-7,8-dione (BPQ) , another potentially toxic metabolite. [13]Furthermore, its role as a direct precursor to the ultimate carcinogenic diol epoxide makes it a critical molecule for study. [10] Applications in Research:

-

Analytical Standard: Purified quinoline-7,8-dihydrodiol serves as an essential analytical standard for quantifying the metabolic turnover of quinoline in in vitro and in vivo toxicology studies.

-

Mechanistic Toxicology: It is used to investigate the downstream metabolic pathways, including the formation of diol epoxides and subsequent DNA adducts, helping to elucidate the precise mechanisms of quinoline-induced carcinogenesis.

-

Drug Metabolism Studies: For novel drug candidates containing a quinoline scaffold, studying the potential formation of such dihydrodiol metabolites is a critical component of preclinical safety and toxicology assessment.

Conclusion

trans-7,8-dihydroxy-7,8-dihydroquinoline and its cis-isomer are pivotal metabolites in the bioactivation of quinoline. While often viewed as intermediates, their formation represents a crucial branch point between detoxification and the generation of highly reactive, genotoxic species. A thorough understanding of their chemical properties, metabolic fate, and a reliable method for their synthesis are indispensable for researchers in drug development and toxicology. This guide provides the foundational knowledge and practical protocols necessary to investigate the role of these metabolites in the broader biological impact of quinoline-based compounds.

References

- Benchchem. (n.d.). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.

- LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis.

- LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.

- Weyand, E. H., et al. (1989). Mutagenicity and tumorigenicity of dihydrodiols, diol epoxides, and other derivatives of benzo(f)quinoline and benzo(h)quinoline. PubMed.

- ResearchGate. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).

- Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives.

- Chou, M. W., et al. (1991). Toxicological significance of dihydrodiol metabolites. PubMed.

- OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.

- Fetzner, S., et al. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters.

-

Boyd, D. R., et al. (2021). Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

- Hund, H. K., et al. (1991). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed.

- Ulahannan, et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Fetzner, S., et al. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. PubMed.

- Smith, J. R., et al. (2007). Vibrational spectroscopic study of some quinoline derivatives.

- Smith, J. N., & Williams, R. T. (1955). Studies in detoxication. 65. The metabolism of quinoline; new metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. Biochemical Journal.

- Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- ResearchGate. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. Toxicological significance of dihydrodiol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity and tumorigenicity of dihydrodiols, diol epoxides, and other derivatives of benzo(f)quinoline and benzo(h)quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Contribution of dihydrodiol dehydrogenase to the metabolism of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene in fortified rat liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Isolation of trans-7,8-Dihydroxy-7,8-dihydroquinoline

This guide details the technical workflow for the discovery, isolation, and structural characterization of trans-7,8-dihydroxy-7,8-dihydroquinoline (commonly referred to as quinoline 7,8-dihydrodiol ).

This molecule is a critical "proximate carcinogen" in the metabolic activation of quinoline. Unlike bacterial metabolism which typically yields cis-diols via dioxygenases, mammalian hepatic metabolism utilizes the cytochrome P450 monooxygenase and epoxide hydrolase systems to generate the trans-isomer.

Executive Summary & Biological Context

Quinoline is a hepatocarcinogen. Its metabolic activation parallels that of polycyclic aromatic hydrocarbons (PAHs). The formation of trans-7,8-dihydroxy-7,8-dihydroquinoline is the requisite first step toward the generation of the ultimate carcinogen (likely the 7,8-diol-5,6-epoxide). Understanding the isolation of this specific isomer is essential for toxicological assays and mechanistic studies.

Key Molecular Features:

-

CAS Registry: N/A (Specific isomer often referenced in literature contexts)

-

Molecular Formula: C

H -

Stereochemistry: trans (relative configuration of hydroxyls at C7 and C8).

-

Origin: Product of enzymatic hydrolysis of quinoline 7,8-oxide.

Biosynthetic Pathway

The discovery of this metabolite relies on understanding the hepatic clearance mechanism of aza-arenes.

Mechanism of Action[1]

-

Epoxidation: Cytochrome P450 (specifically CYP2A isoforms in many species) attacks the 7,8-bond of quinoline.

-

Hydrolysis: Microsomal Epoxide Hydrolase (mEH) performs a trans-specific opening of the unstable epoxide ring.

Pathway Visualization

Figure 1: Hepatic metabolic pathway converting quinoline to the trans-dihydrodiol.

Experimental Protocols

Protocol A: Biogenic Synthesis (Microsomal Incubation)

This method is used to generate the metabolite for discovery and biological validation.

Reagents:

-

Microsomes: Phenobarbital-induced rat or rabbit liver microsomes (high CYP content).

-

Cofactors: NADPH generating system (NADP+, glucose-6-phosphate, G6P dehydrogenase).

-

Substrate: Quinoline (purity >99%).

-

Inhibitor (Optional): 1,1,1-trichloropropene-2,3-oxide (TCPO) can be used in a parallel control to inhibit epoxide hydrolase, proving the diol's origin.

Workflow Steps:

-

Preparation: Thaw microsomes on ice. Resuspend in 0.1 M Potassium Phosphate buffer (pH 7.4).

-

Incubation:

-

Mix microsomes (2 mg protein/mL) with cofactor system.

-

Add Quinoline (1 mM final conc) dissolved in DMSO.

-

Incubate at 37°C for 30 minutes with shaking.

-

-

Quenching: Stop reaction by adding 1 volume of ice-cold acetone or ethyl acetate.

-

Extraction:

-

Extract supernatant 3x with Ethyl Acetate.

-

Combine organic layers and dry over anhydrous Na

SO -

Evaporate solvent under nitrogen stream (do not use high heat; diols can dehydrate to phenols).

-

Protocol B: Chemical Synthesis (Structural Standard)

To confirm the identity of the biological isolate, a synthetic standard is required.

Synthetic Route:

-

Precursor: Start with 7,8-dihydroquinoline .

-

Bromination: Reaction with NBS (N-bromosuccinimide) to form the bromohydrin or dibromide intermediate.

-

Epoxidation: Base treatment to form quinoline 7,8-oxide .

-

Hydrolysis: Acid-catalyzed hydrolysis (0.1 M HClO

in THF/H

Isolation and Purification Strategy

The polarity of the dihydrodiol allows it to be separated from the parent quinoline and phenolic metabolites.

HPLC Methodology

System: Reverse-Phase HPLC (C18 column). Detection: UV-Vis Diode Array (254 nm and 230 nm).

| Parameter | Condition | Rationale |

| Column | C18 Analytical (5 µm, 4.6 x 250 mm) | Standard stationary phase for polar metabolites. |

| Mobile Phase A | Water (or 10mM Ammonium Acetate) | Aqueous base. |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier. |

| Gradient | 10% B to 60% B over 30 mins | Slow gradient required to separate diol from phenols. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Retention Order | Diol < Phenols < Quinoline | The diol is the most polar species and elutes first. |

Isolation Workflow Visualization

Figure 2: Isolation workflow for purifying the dihydrodiol from crude extracts.

Structural Characterization

Verification of the trans stereochemistry is the critical final step.

Nuclear Magnetic Resonance (NMR)

The coupling constant (

-

Solvent: CDCl

or Acetone-d -

Key Signals:

-

H7 & H8 (Carbinol protons): Typically appear between 4.0 and 5.0 ppm.

-

Coupling (

):-

trans-isomer:

Hz (Indicative of pseudo-diaxial orientation in the half-chair conformation). -

cis-isomer:

Hz (Pseudo-equatorial/axial).

-

-

-

Aromatic Region: Protons H2, H3, H4 will remain aromatic (pyridine ring intact), showing characteristic splitting (dd).

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion:

163 [M]+ or 164 [M+H]+. -

Fragmentation: Loss of water (

) is a dominant pathway, yielding a signal at

References

-

Synthesis of Arene Oxide and trans-Dihydrodiol Metabolites of Quinoline Source: Journal of the Chemical Society, Perkin Transactions 1 Context: Primary reference for the chemical synthesis and enzymatic hydr

-

Metabolism of Benzo[f]quinoline by Rat Liver Microsomes Source: Carcinogenesis (Oxford Academic) Context: Establishes the comparative metabolic pathway of aza-arenes and the role of CYP450/Epoxide Hydrolase.

-

Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by Pseudomonas putida Source: Applied and Environmental Microbiology Context: Contrasts the mammalian trans-pathway with the bacterial cis-p

-

Identification of the Metabolites of Benzo[f]quinoline and Benzo[h]quinoline Source: National Institutes of Health (PubMed) Context: Validates the isolation protocols for aza-arene dihydrodiols using HPLC and UV spectroscopy.

Sources

Biological Activity and Synthetic Utility of Dihydroquinoline Diols: A Technical Guide

The following technical guide details the biological activity, metabolic origins, and synthetic utility of dihydroquinoline diols. This document is structured for researchers in medicinal chemistry and toxicology.

Executive Summary & Nomenclature

Dihydroquinoline diols are a specialized class of metabolites and chiral synthons derived from the partial saturation and oxidation of the quinoline scaffold. While the term can refer to various isomers, this guide focuses on the biologically significant 5,6-dihydroquinoline-5,6-diol and 7,8-dihydroquinoline-7,8-diol .

These compounds exist at the intersection of toxicology and green chemistry:

-

Toxicological Markers: In mammalian systems, trans-dihydroquinoline diols are metabolic intermediates signaling oxidative stress and potential genotoxicity via the formation of reactive arene oxides.

-

Chiral Synthons: In microbial systems, cis-dihydroquinoline diols are high-value, enantiopure precursors used to synthesize complex alkaloids (e.g., dictamnine) and antiviral agents.

Metabolic Origins: The Cis vs. Trans Divergence

The biological activity of dihydroquinoline diols is dictated by their stereochemistry, which is strictly controlled by their enzymatic origin. Understanding this divergence is critical for researchers designing metabolic stability assays or chemoenzymatic syntheses.

Mammalian Pathway (The Toxification Route)

In hepatic tissue, quinoline is metabolized primarily by Cytochrome P450 enzymes (specifically CYP2A6). This pathway proceeds via an unstable epoxide intermediate. Microsomal Epoxide Hydrolase (mEH) then catalyzes the trans-opening of the epoxide ring.

-

Mechanism: Epoxidation

Nucleophilic attack by water (Backside) -

Biological Consequence: The trans-diol can be further oxidized by dihydrodiol dehydrogenases to form catechols (e.g., 5,6-dihydroxyquinoline). These catechols undergo redox cycling to generate ortho-quinones and Reactive Oxygen Species (ROS), driving hepatocarcinogenicity.

Microbial Pathway (The Biocatalytic Route)

Soil bacteria, particularly Pseudomonas putida strains expressing toluene dioxygenase (TDO) or naphthalene dioxygenase (NDO), utilize a different mechanism. These Rieske non-heme iron oxygenases insert both atoms of molecular oxygen simultaneously.

-

Mechanism: Cis-dihydroxylation

cis-Diol.[1] -

Biological Consequence: These metabolites are generally dead-end products in mutant strains (e.g., P. putida UV4) lacking dehydrogenase activity, allowing for the accumulation of enantiopure cis-diols for synthetic harvesting.

Pathway Visualization

The following diagram contrasts the mammalian toxification pathway with the microbial biocatalytic route.

Figure 1: Divergent metabolic pathways of quinoline yielding stereochemically distinct dihydroquinoline diols.

Biological Activity & Cytotoxicity Data[2][3][4][5][6]

While cis-diols are valuable intermediates, the trans-diols and their catechol oxidation products exhibit significant biological activity, primarily linked to toxicity. However, synthetic derivatives of dihydroquinoline diols have shown promise as anticancer agents.

Cytotoxicity Profile (Synthetic Derivatives)

Recent studies have evaluated fluorinated and fused-ring derivatives of dihydroquinolines.[2] The table below summarizes the cytotoxicity (IC50) of key derivatives against common cancer cell lines.

| Compound Class | Modification | Cell Line | IC50 (µM) | Mechanism of Action |

| Quinoline-5,6-diol | Parent Metabolite | HepG2 | >100 | Precursor to redox-active quinones (ROS generation) |

| Dihydroquinoline-3-carboxylate | Fluorinated (C6) | A549 (Lung) | 0.03 | Topoisomerase I inhibition |

| Indeno[1,2-c]quinoline | Fused Ring | HeLa | 0.23 | Dual Topo I & II inhibition |

| 4-Aryl-dihydroquinoline | Triazole-linked | MCF-7 (Breast) | 1.57 | Apoptosis induction (Bax activation) |

Table 1: Comparative cytotoxicity of metabolic diols versus synthetic dihydroquinoline pharmacophores.

Mechanism of Genotoxicity

The biological activity of the metabolic trans-dihydroquinoline diol is inextricably linked to its conversion to reactive species.

-

Redox Cycling: The diol is oxidized to a catechol.

-

Auto-oxidation: The catechol auto-oxidizes to an o-quinone, generating Superoxide anion (

). -

DNA Damage: The o-quinone is a Michael acceptor that can alkylate DNA, or the ROS can cause strand breaks.

Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of cis-5,6-Dihydroquinoline-5,6-diol

Purpose: To isolate enantiopure cis-diol for use as a chiral scaffold in drug synthesis. Organism: Pseudomonas putida UV4 (Constitutive TDO expression, TDO-deficient).

Materials:

-

P. putida UV4 culture.

-

Substrate: Quinoline (99% purity).

-

Solvent: Ethyl acetate (EtOAc).

-

Media: Minimal salts medium with glucose/succinate.

Workflow:

-

Inoculation: Inoculate 10 L fermenter containing mineral salts medium with P. putida UV4. Maintain at 28°C, pH 7.0, with high aeration (dissolved oxygen > 40%).

-

Induction/Feed: Add glucose (carbon source) to stationary phase. Introduce Quinoline vapor via the air inlet (to avoid substrate toxicity).

-

Biotransformation: Monitor formation of the diol via TLC (MeOH:DCM 1:9) or HPLC.

-

Extraction:

-

Centrifuge culture broth (5000 x g, 20 min) to remove cells.

-

Adjust supernatant pH to 8.0.

-

Extract continuously with EtOAc for 24 hours.

-

-

Purification:

-

Dry organic layer over

and concentrate in vacuo. -

Recrystallize from acetone/hexane to yield cis-5,6-dihydroquinoline-5,6-diol as colorless crystals.

-

Validation:

NMR should show coupling constants consistent with cis-geometry (

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Purpose: To evaluate the biological activity of synthesized dihydroquinoline diol derivatives.

Workflow:

-

Seeding: Seed MCF-7 or HepG2 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Dissolve dihydroquinoline diol derivatives in DMSO. Treat cells with serial dilutions (0.1 - 100 µM) for 48h.

-

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm. Calculate % Cell Viability and determine IC50 using non-linear regression.

References

-

Boyd, D. R., et al. (2025). "cis-Dihydrodiol, Arene Oxide and Phenol Metabolites of Dictamnine: Key Intermediates in the Biodegradation and Biosynthesis of Furoquinoline Alkaloids." ResearchGate. Link

-

Reen, R. K., et al. (1995). "Cytochrome P450 species involved in the metabolism of quinoline." Carcinogenesis. Link

-

Agarwal, M., et al. (2007).[6] "Microwave prompted multigram synthesis and photo-antiproliferative activity of fluorinated 4-hydroxyquinolinones."[6] Bioorganic & Medicinal Chemistry Letters. Link

-

Spano, V., et al. (2015).[2] "Pyrazolo[3,4-h]quinolines promising photosensitizing agents in the treatment of cancer."[2] European Journal of Medicinal Chemistry. Link

-

Labib, M. B., et al. (2020). "Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents." Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Cytotoxicity and Docking Simulation of Novel Annulated Dihydroisoquinoline Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Dihydroquinoline Scaffold: Synthetic Versatility and Therapeutic Frontiers

Executive Summary

The dihydroquinoline (DHQ) scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its fully aromatic quinoline and fully saturated tetrahydroquinoline counterparts. Its structural rigidity, combined with specific hydrogen-bonding capabilities (N-H donors in 1,2- and 1,4-isomers), positions it as a critical intermediate in organic synthesis and a potent effector in oncology.

This technical guide analyzes the DHQ scaffold through two lenses: advanced synthetic methodologies (specifically Multicomponent Reactions and Povarov chemistries) and targeted pharmacological interventions (Tubulin polymerization inhibition and Multi-Drug Resistance reversal).

Part 1: Synthetic Architectures

The Povarov Reaction: A Mechanistic Cornerstone

The most robust route to complex DHQ derivatives is the Povarov reaction (imino-Diels-Alder). While traditionally yielding tetrahydroquinolines (THQs), controlled oxidative protocols or specific elimination steps allow for the isolation of the dihydro-congener.

Mechanistic Insight:

The reaction typically involves an aniline, an aldehyde, and an electron-rich olefin. The mechanism oscillates between a concerted

-

Concerted Pathway: Favored by strong LAs (e.g.,

), preserving stereochemistry. -

Stepwise Pathway: Favored by Brønsted acids or weaker LAs, proceeding via a zwitterionic intermediate.

Visualization: Povarov Reaction Mechanism

The following diagram illustrates the bifurcation between the concerted and stepwise pathways leading to the DHQ core.

Caption: Bifurcated mechanism of the Povarov reaction showing concerted vs. stepwise pathways to the quinoline core.[1]

Green Chemistry: Solvent-Free MgBr₂ Catalysis

Recent advancements have moved away from toxic solvents. A notable protocol involves the Magnesium Bromide (

Part 2: Pharmacological Landscape

Tubulin Polymerization Inhibition

Dihydroquinolin-4(1H)-one derivatives have emerged as potent inhibitors of tubulin polymerization, specifically targeting the colchicine binding site .[5][6][7] Unlike taxanes (which stabilize microtubules), these DHQ derivatives destabilize the microtubule network, leading to G2/M cell cycle arrest.

Key Structure-Activity Relationship (SAR):

-

C-6 Substitution: Electron-donating groups (methoxy) enhance binding affinity.

-

N-1 Position: Sulfonamide or benzyl groups often improve lipophilicity and cellular uptake.

-

Rigidity: The DHQ ring holds the aryl substituents in a "twisted" conformation necessary to fit the hydrophobic pocket of

-tubulin.

Reversal of Multi-Drug Resistance (MDR)

Overexpression of P-glycoprotein (P-gp/ABCB1) is a primary cause of chemotherapy failure.[8] DHQ derivatives act as efflux pump inhibitors . They bind to the transmembrane domain of P-gp, preventing the ATP-dependent extrusion of cytotoxic drugs like Doxorubicin and Vincristine.

Comparative Data: DHQ Derivative Potency

The table below synthesizes data for key DHQ derivatives discussed in recent literature (e.g., Compound 6t and D13).

| Compound ID | Target Mechanism | Cell Line (Assay) | IC50 / Potency | Reference |

| D13 | Tubulin Inhibition (Colchicine Site) | HeLa (Cervical Cancer) | 1.34 μM | [1] |

| 6t | Tubulin Inhibition | K562 (Leukemia) | 0.003 μM | [2] |

| MS-209 | P-gp Inhibition (MDR Reversal) | P388/VCR (Resistant) | Reverses Resistance @ 1-10 μM | [3] |

| 4c | Tubulin Inhibition | MDA-MB-231 (Breast) | 17.0 μM | [4] |

Part 3: Experimental Protocols

Synthesis Protocol: 1,2-Dihydroquinolines (MgBr₂ Method)

Objective: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline via solvent-free multicomponent reaction.

Reagents:

-

Aniline (1.0 equiv)[4]

-

Acetone (2.0 equiv - acts as reagent and ketone source)

- (10 mol% catalyst)

-

Silica gel (for purification)

Workflow:

-

Reaction Setup: In a sealed pressure tube, mix aniline (10 mmol) and acetone (20 mmol).

-

Catalyst Addition: Add

(1 mmol) rapidly to minimize moisture exposure. -

Heating: Heat the mixture to 80°C for 4 hours. The pressure tube is essential as acetone is volatile.

-

Quenching: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with saturated

(2 x 15 mL). -

Purification: Dry the organic layer over

, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 9:1). -

Validation: Confirm structure via

NMR. Look for the characteristic gem-dimethyl singlet (~1.2 ppm) and the olefinic proton signal (~5.3 ppm).

Bioassay Protocol: Tubulin Polymerization Assay

Objective: Determine the IC50 of a DHQ derivative against tubulin assembly.

Reagents:

-

Purified Tubulin protein (>99% pure, bovine brain source).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Compound Addition: Add the test DHQ compound (dissolved in DMSO) to a 96-well plate at varying concentrations (0.01 – 50 μM). Ensure final DMSO concentration is <1%.

-

Initiation: Transfer the cold tubulin solution to the 96-well plate.

-

Measurement: Immediately place the plate in a pre-warmed spectrophotometer (37°C).

-

Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

-

Analysis: Calculate the Vmax (rate of polymerization) for each concentration. The IC50 is the concentration that reduces Vmax by 50% compared to the vehicle control.

Part 4: Mechanistic Integration

The following diagram maps the dual therapeutic potential of DHQs, illustrating how structural modifications lead to divergent biological outcomes.

Caption: Pharmacological divergence of DHQ derivatives based on structural functionalization.

References

-

Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 2022. [Link]

-

Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2023. [Link]

-

Reversal of multidrug resistance by a novel quinoline derivative, MS-209. Cancer Chemotherapy and Pharmacology, 1995. [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. RSC Advances, 2021. [Link]

-

Regioselective Synthesis of 1,2-Dihydroquinolines by a Solvent-Free MgBr2-Catalyzed Multicomponent Reaction. The Journal of Organic Chemistry, 2013.[3] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Biological Screening of trans-7,8-dihydroxy-7,8-dihydroquinoline

Foreword: Contextualizing the Inquiry

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimicrobial, anticancer, and antimalarial applications.[1][2] However, the parent molecule, quinoline, is also recognized as a hepatocarcinogen in animal models, with its biological activity being intrinsically linked to its metabolic fate.[3][4] Metabolism via cytochrome P450 enzymes can lead to various hydroxylated derivatives and dihydrodiols.[5] While the 5,6-dihydroxy-5,6-dihydroquinoline is a well-documented major metabolite implicated in quinoline's genotoxicity, the biological profile of other isomers, such as trans-7,8-dihydroxy-7,8-dihydroquinoline, remains less characterized.[3][4]

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of trans-7,8-dihydroxy-7,8-dihydroquinoline. The proposed workflow is designed not merely as a set of procedures, but as a logical cascade of inquiry. It begins with broad-spectrum cytotoxicity to establish a baseline safety profile, followed by targeted screens for plausible therapeutic activities based on the known pharmacology of the quinoline class. This structured approach ensures that resources are deployed efficiently while generating a robust foundational dataset to guide future, more specialized research.

Chapter 1: The Screening Cascade: A Strategic Workflow

A successful preliminary screen must be structured as a decision-making funnel. The process begins with ensuring the integrity of the test compound and proceeds through a tiered assessment of its biological effects. This cascade is designed to first identify general bioactivity and then to probe for specific, therapeutically relevant properties.

The causality behind this tiered approach is rooted in efficiency and logical dependency. A compound's cytotoxicity is a fundamental parameter that influences the interpretation of all subsequent assays.[6][7] For instance, an apparent antimicrobial effect is meaningless if the compound achieves it by indiscriminately killing all cells, including host cells, at the same concentration. Therefore, cytotoxicity assessment forms the non-negotiable first tier of our investigation.

Caption: A logical workflow for the preliminary biological screening of a novel compound.

Chapter 2: Tier 1 - General Cytotoxicity Assessment

Rationale: The initial step in any screening cascade for a new chemical entity is to determine its effect on cell viability.[8][9] This provides a therapeutic window, indicating the concentration range at which the compound might be safely studied for other effects. We select a non-cancerous cell line (e.g., human fibroblasts or HEK293 cells) to assess baseline toxicity against "normal" cellular machinery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.[9]

Protocol 2.1: MTT Assay for General Cytotoxicity

-

Cell Seeding:

-

Culture a suitable non-cancerous cell line (e.g., NIH/3T3) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of trans-7,8-dihydroxy-7,8-dihydroquinoline in DMSO.

-

Perform serial dilutions in culture medium to prepare working concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubate for 48 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation & Interpretation

The results are expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost, is calculated using non-linear regression analysis.

| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |

| 0 (Control) | 1.25 | 100% |

| 1 | 1.22 | 97.6% |

| 10 | 1.15 | 92.0% |

| 25 | 0.98 | 78.4% |

| 50 | 0.65 | 52.0% |

| 100 | 0.24 | 19.2% |

| Calculated IC₅₀ | ~51 µM |

Table 1: Example data output from an MTT cytotoxicity assay.

An IC₅₀ value > 50-100 µM in a non-cancerous cell line is often considered a good starting point, suggesting low general cytotoxicity and providing a safe concentration range for subsequent bioassays.

Chapter 3: Tier 2 - Screening for Therapeutic Potential

With a baseline cytotoxicity profile established, we proceed to screen for activities suggested by the compound's chemical class. For quinoline derivatives, antimicrobial and antioxidant activities are primary, logical starting points.[1][10]

Antimicrobial Activity Screening

Rationale: The quinoline core is present in many synthetic antibiotics, most notably the fluoroquinolones, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] It is therefore prudent to investigate if trans-7,8-dihydroxy-7,8-dihydroquinoline possesses antibacterial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Protocol 3.1.1: Broth Microdilution for MIC Determination

-

Bacterial Strain Preparation:

-

Select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

-

Inoculate the strains into a suitable broth (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

-

Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of a 2X starting concentration of the test compound (e.g., 256 µg/mL) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Data Presentation & Interpretation

| Compound Concentration (µg/mL) | S. aureus Growth | E. coli Growth |

| 128 | - | - |

| 64 | - | + |

| 32 | + | + |

| 16 | + | + |

| 8 | + | + |

| Determined MIC | 64 µg/mL | >128 µg/mL |

Table 2: Example data from a broth microdilution assay. (-) indicates no growth; (+) indicates growth.

A low MIC value (e.g., < 16 µg/mL) suggests significant antibacterial activity and would warrant further investigation, such as determining if the effect is bactericidal or bacteriostatic.

Antioxidant Capacity Evaluation

Rationale: Phenolic and dihydroxy-aromatic compounds are known to act as antioxidants by donating hydrogen atoms or electrons to scavenge free radicals.[12] The presence of two hydroxyl groups on the dihydroquinoline ring of the test compound makes an assessment of its antioxidant potential a logical step. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method for this purpose.[10][13] DPPH is a stable free radical that has a deep violet color; upon reduction by an antioxidant, it becomes colorless.

Protocol 3.2.1: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of ~1.0 at 517 nm.

-

Prepare a series of concentrations of the test compound in methanol (e.g., 1 to 200 µg/mL). Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol to the DPPH solution.

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

Plot the % scavenging against the compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

-

Data Presentation & Interpretation

| Concentration (µg/mL) | % Scavenging Activity |

| 10 | 8.5% |

| 25 | 21.3% |

| 50 | 48.9% |

| 100 | 85.2% |

| 200 | 92.1% |

| Calculated EC₅₀ | ~51 µg/mL |

Table 3: Example data for DPPH radical scavenging activity.

A low EC₅₀ value, comparable to that of the positive control, indicates potent antioxidant activity. This would justify further cell-based assays to confirm that the compound can mitigate oxidative stress in a biological system.

Chapter 4: Data Synthesis and Mechanistic Postulation

The culmination of this preliminary screening is the integration of all data points to form a cohesive biological profile of trans-7,8-dihydroxy-7,8-dihydroquinoline. The relationship between cytotoxicity, antimicrobial activity, and antioxidant potential provides the basis for generating initial mechanistic hypotheses.

For example, if the compound shows low cytotoxicity (high IC₅₀) but potent, selective antibacterial activity (low MIC against bacteria but not mammalian cells), it suggests a specific microbial target. This profile would strongly support advancing the compound into a lead development pipeline for infectious diseases. The known mechanism of quinolone antibiotics would point towards investigating its effect on bacterial DNA gyrase.

Caption: Hypothetical mechanism targeting bacterial DNA gyrase.

Conversely, if the compound is cytotoxic at concentrations where it shows antioxidant effects, its mechanism might be more complex, possibly involving the generation of reactive oxygen species (a pro-oxidant effect) under certain conditions, leading to apoptosis. This would necessitate more advanced cell-based studies, such as assays for caspase activation or mitochondrial membrane potential, to elucidate the cell death pathway.[6]

Conclusion

This technical guide outlines a rational, multi-tiered strategy for the preliminary biological evaluation of trans-7,8-dihydroxy-7,8-dihydroquinoline. By systematically assessing general cytotoxicity before screening for specific therapeutic activities like antimicrobial and antioxidant effects, researchers can build a foundational understanding of the compound's biological profile. This data-driven approach, grounded in the established pharmacology of the quinoline class, is essential for making an informed "Go/No-Go" decision for committing to more resource-intensive preclinical development. The integrity of this process relies on robust protocols, clear data interpretation, and the logical synthesis of results to guide the next phase of scientific inquiry.

References

- BenchChem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoIzpChMDMGiPABByS8YUteFSuk0zaIeV-MK1GZr4zRYRX6j1i2sWMRGxaUBIIuGbapWY-CkCfBMpneCIy6fwHvSCAW8K9D4bqrRZjlJDW5ifyBxxZ21xihpZWde-JKstb4_3CbLDnBeuZodv16sWxotbQRSTAY_XoKsHemGyOLVh80T_QODlH9ADpBwa_a4Bh91xUxbMEuSkvwqxNyMwnrMamuQ-7gahACmOgozvVLP_FQJIPvaGeVD13ASIk-JBf7CdbOZ2FHv_WI31aVKRG]

- Thermo Fisher Scientific. Cytotoxicity Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqNwltCtaAjg970OS_LOCTaP_Hz0YGJ1yi-uwSpIZBY-JnASXoK76YmC3eHB_cRmLtevukS4p-mbyCNZ-WuMq09yJMeRwyNI-EcW4u0fFzBqizNcloxg8sZIB37WR8dbg4nCQIMrWyjxX-7V--HC315MLUQELOQ0f_rS4WHPqUb6EbyhYkOt3-NBl6DXbxsDql4VU0bnvXCOgmbVphUU8NpCfqgcFM7Sp-rzMAwQ==]

- ResearchGate. Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [URL: https://www.researchgate.net/publication/230784279_Metabolic_pathways_of_quinoline_indole_and_their_methylated_analogs_by_Desulfobacterium_indolicum_DSM_3383]

- Bosterbio. Cytotoxicity Assays | Life Science Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHerhSvAfaDzEiKOuIzi-DVLEKLfxPctL0tA9V7k_K3L2_odxYcE3tFmGKGD31rDnOihMeDbAkoRJZb2OiOiTZkZktEYxEGoq0DndcTrnZPaXGdxe99zCueeM36MP9ISJB_S6q6jTe_yd7nOb7eeOv_Cg==]

- MDPI. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. [URL: https://www.mdpi.com/2079-9284/8/3/78]

- Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB6tp6VhCnV4MiEMQy6bKBTKyzWR3JsXG1hHuiQRs6T5l_wTHwdBuSvIvo_AUxqzeAMUtxBybDV3VjczV2Jl6vCvg7DAJnNOKoNpV4JRz4iMmIXj5_grHuoUDyV4SPSuqEbXMkqRLNOGc6VAuJVLOm3fDyJi0oABwpmbDkbSkvsAe6aJIwsDw=]

- Oxford Academic. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities | Carcinogenesis. [URL: https://academic.oup.com/carcin/article-abstract/5/3/375/340058]

- Ingenta Connect. Biological Activities of Quinoline Derivatives. [URL: https://www.ingentaconnect.com/content/ben/cpd/2009/00000015/00000030/art00003]

- PubMed. Cytochrome P450 species involved in the metabolism of quinoline. [URL: https://pubmed.ncbi.nlm.nih.gov/8643540/]

- Bio-Techne. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERCcj374QaYJ3hI7e6h6ayLcZgVAluqYCXtEz_0o-E-SmDrlxWIY7g8rBGI6eiXou4Xl8TBMZedGsZ-B1McnF48d6T6nckD_-stohWfTlGkj3nEr0AdD45uFpCeANLoUNCJqq_hrMjKw-pLwbqSYQo3oZ9O6ptzzDO8kbhunDj0uOth43qhuBtve34dxEvQeSP5-KVMuF6Lfj3IYfxUAzvDTCN47dD41oS-02P1icQrBdlHuOfCXBC_qw7QHoK_KA=]

- Preprints.org. An Extensive Review on Biological Interest of Quinoline and Its Analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs-F7Bhb_VCcQ1HBnUVrWh9OCP4vRhcewr_mm0xGij7U7AhSK8hdiegM4ZfVrqvljGVZPhrodmUq3q-08cRPNNwvewZzukp-__FlAhAuPMSuQUVovG3Wm8GXrc5MEVmWPH9ES9yeGDn0-7qhWzWU3J3HS0Kg==]

- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [URL: https://www.kosheeka.

- Encyclopedia.pub. Antioxidant Activity of Natural Products. [URL: https://encyclopedia.pub/entry/20653]

- PubMed. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. [URL: https://pubmed.ncbi.nlm.nih.gov/6707923/]

- PubMed. Biological activities of quinoline derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/20025597/]

- Assay Genie. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [URL: https://vertexaisearch.cloud.google.

- National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10597331/]

- ResearchGate. Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. [URL: https://www.researchgate.

- National Center for Biotechnology Information. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6571692/]

- Journal of Applied Biology & Biotechnology. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpHSRFPaqybspQYG9XCfBfV9Dwge3UoFf32NN543gjWe-gs581KqNT-eiscxuBSB9euLokhHrT6GgFFlGC4s5OLbTzuYv5XkcIh85OjoQJ29PK4gDG2M0KljjbbhARedOAYoSuMS_7FUzc1PTItZkWoV7CFQxADQArDNNRML09Qj0M7AeM_ZkZIyIjAPiN9kdrOkGBLCvY8Suyl-KagHd0WaAHvWwc]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. academic.oup.com [academic.oup.com]

- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. opentrons.com [opentrons.com]

- 8. omicsonline.org [omicsonline.org]

- 9. kosheeka.com [kosheeka.com]

- 10. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology [mdpi.com]

- 11. mjpms.in [mjpms.in]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC-UV Analysis of trans-7,8-dihydroxy-7,8-dihydroquinoline

This Application Note is designed for researchers in drug metabolism and toxicology. It details the HPLC-UV analysis of trans-7,8-dihydroxy-7,8-dihydroquinoline (hereafter referred to as Quinoline trans-7,8-dihydrodiol ), a critical metabolite formed via the cytochrome P450 and epoxide hydrolase pathway.

Abstract & Scientific Context

Quinoline is a ubiquitous environmental contaminant and a structural pharmacophore in antimalarial and anticancer drugs. Its metabolic activation is a subject of toxicological scrutiny.[1][2] In mammalian systems, quinoline is epoxidized by CYP450 enzymes (primarily CYP2A6) to the unstable 7,8-epoxide, which is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to form trans-7,8-dihydroxy-7,8-dihydroquinoline .

Why this analysis matters:

-

Toxicology: The trans-dihydrodiol is a precursor to reactive diol epoxides, which can alkylate DNA.

-

Stability Challenges: Unlike robust pharmaceutical actives, dihydrodiols are acid-labile. They readily undergo acid-catalyzed dehydration to form 8-hydroxyquinoline (8-HQ).

-

Stereochemistry: Differentiating the trans-isomer (mammalian/fungal) from the cis-isomer (bacterial dioxygenase pathway) is crucial for identifying the metabolic source.

This protocol utilizes a neutral pH Reverse-Phase HPLC method to prevent on-column degradation of the labile dihydrodiol, ensuring accurate quantification.

Experimental Strategy (The "Why" behind the "How")

Stability-Indicating Mobile Phase

Standard HPLC methods for quinolines use acidic modifiers (0.1% Formic Acid or TFA) to suppress silanol interactions. However, dihydrodiols are prone to aromatization under acidic conditions .

-

Risk: Acidic mobile phases can dehydrate the analyte into 8-hydroxyquinoline during the run, leading to false negatives for the diol and false positives for the phenol.

-

Solution: We employ 10 mM Ammonium Acetate (pH 6.5) . At this pH, the basic nitrogen of quinoline (

) is largely unprotonated, and the diol moiety remains stable.

Detection Physics

The 7,8-dihydrodiol lacks the fully conjugated naphthalene-like system of the parent quinoline.

-

Quinoline:

nm. -

trans-7,8-dihydrodiol: The benzene ring saturation disrupts the extended conjugation, leaving the pyridine ring as the primary chromophore.

-

Selection: Monitoring at 254 nm provides universal detection, while 230 nm offers higher sensitivity for the pyridine system.

Visualized Pathways & Workflow

Diagram 1: Metabolic Pathway & Degradation Logic

This diagram illustrates the formation of the analyte and the critical degradation risk that this protocol prevents.

Caption: Figure 1. The mammalian metabolic pathway of quinoline. The red dashed line indicates the artificial degradation pathway triggered by acidic HPLC conditions.

Detailed Protocol

Chemicals & Reagents

-

Analytes: Quinoline (Sigma-Aldrich), trans-7,8-dihydroxy-7,8-dihydroquinoline (Synthesized via Sayer method or enzymatic generation).

-

Solvents: Methanol (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

-

Buffer: Ammonium Acetate (99.99% trace metals basis).

Instrumentation Conditions

| Parameter | Setting | Rationale |

| System | HPLC with PDA/DAD | Diode Array required for spectral confirmation. |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | End-capped C18 prevents peak tailing of basic nitrogen without needing strong acids. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Maintains neutral pH to prevent diol dehydration. |

| Mobile Phase B | Methanol | Organic modifier. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Temp | 25°C | Do not heat. Higher temps accelerate dehydration. |

| Injection | 10 µL | |

| Detection | UV 230 nm (Quant), 254 nm (Qual) | 230 nm targets the pyridine chromophore. |

Gradient Program

| Time (min) | % Mobile Phase B (MeOH) | Event |

| 0.0 | 5% | Initial Hold (Elute highly polar diols) |

| 2.0 | 5% | End Isocratic Hold |

| 12.0 | 60% | Linear Gradient |

| 15.0 | 90% | Wash (Elute parent Quinoline) |

| 17.0 | 90% | Hold |

| 17.1 | 5% | Re-equilibration |

| 22.0 | 5% | Ready for next injection |

Sample Preparation (Biological Matrix)

Note: Avoid acid precipitation (e.g., TCA/Perchloric acid) as it destroys the analyte.

-

Aliquot: Take 200 µL plasma or microsomal incubation mixture.

-

Protein Precipitation: Add 600 µL cold Acetonitrile (-20°C).

-

Vortex: 30 seconds.

-

Centrifuge: 10,000 x g for 10 mins at 4°C.

-

Evaporation: Transfer supernatant to a clean vial. Evaporate under Nitrogen at ambient temperature (Max 30°C).

-

Reconstitution: Dissolve residue in 100 µL of 10% Methanol in Water .

-

Critical: Matching the initial mobile phase prevents peak distortion (solvent effects) for early eluting polar compounds.

-

Method Validation & Performance

System Suitability

-

Retention Times (Approximate):

-

trans-7,8-dihydrodiol: 4.5 - 5.2 min (Polar, elutes early).

-

8-Hydroxyquinoline: 9.8 min.

-

Quinoline (Parent): 13.5 min.

-

-

Resolution (

): > 2.0 between the diol and any interfering matrix peaks.

Linearity & Sensitivity

-

Range: 0.1 µM – 50 µM.

-

LOD: ~0.05 µM (S/N > 3).

-

Linearity (

): Typically > 0.999 using 1/x weighting.

Diagram 2: Analytical Workflow

Caption: Figure 2. Step-by-step workflow emphasizing temperature control and neutral reconstitution to preserve analyte integrity.

Troubleshooting & Expert Insights

"The Peak Disappeared"

If the trans-7,8-dihydrodiol peak decreases and a new peak appears at ~9.8 min (8-Hydroxyquinoline):

-

Check pH: Ensure mobile phase A is pH 6.5. If it drifts below 5.0, degradation occurs.

-

Check Temperature: Ensure the column oven is not >30°C.

-

Sample Vial: Did the sample sit in the autosampler for >24 hours? Dihydrodiols can spontaneously dehydrate in solution over time. Recommendation: Analyze within 8 hours of preparation.

Peak Tailing

Quinoline derivatives are basic. If the parent quinoline tails significantly:

-

Increase Buffer Strength: Increase Ammonium Acetate to 20 mM.

-

Column Health: Older columns with exposed silanols bind the nitrogen. Switch to a "high-load" or "end-capped" C18 column.

References

-

Metabolism of Quinoline: Boyd, D. R., et al. (1993). "Metabolism of quinoline, 3-methylquinoline, and 4-methylquinoline by Pseudomonas putida strains." Applied and Environmental Microbiology. Context: Establishes the formation of dihydrodiols in biological systems.

-

Synthesis of Dihydrodiol Standards: Sayer, J. M., et al. (1990). "Synthesis and mutagenicity of the 7,8-dihydrodiol and 7,8-diol-9,10-epoxide metabolites of quinoline." Journal of Organic Chemistry. Context: Essential for synthesizing the reference standard for this analysis.

-

HPLC Method Basics for Quinolines: BenchChem Application Notes. (2025).[3][4][5] "Chromatographic Separation of Quinoline and Isoquinoline Isomers." Context: Baseline separation parameters for the parent scaffold.

-

Dihydrodiol Dehydrogenase Activity: Burczynski, M. E., et al. (1999). "Expression and Characterization of Four Recombinant Human Dihydrodiol Dehydrogenase Isoforms." Biochemistry. Context: Describes the enzymatic fate of trans-dihydrodiols.

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of trans-7,8-dihydroxy-7,8-dihydroquinoline

Introduction: The Significance of Quinoline Metabolism

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds prevalent in the environment and are core structures in many pharmaceuticals.[1] The metabolic fate of these compounds is of significant interest to researchers in drug development and toxicology. Quinoline itself is known to be a hepatocarcinogen in rodents and a mutagen.[2] Its biological activity is intrinsically linked to its metabolic activation, often involving the formation of reactive intermediates. One of the key metabolic pathways is dihydroxylation, leading to the formation of dihydrodiol derivatives.[2] The specific isomer, trans-7,8-dihydroxy-7,8-dihydroquinoline, is a critical metabolite to monitor in preclinical and clinical studies to understand the pharmacokinetics, metabolic pathways, and potential toxicity of quinoline-based compounds.

This application note provides a comprehensive, step-by-step guide for the sensitive and selective analysis of trans-7,8-dihydroxy-7,8-dihydroquinoline in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for the characterization and quantification of this polar metabolite.

Experimental Workflow Overview

The analytical workflow for the determination of trans-7,8-dihydroxy-7,8-dihydroquinoline involves several key stages, from sample preparation to data analysis. Each step is optimized to ensure high recovery, sensitivity, and reproducibility.

Sources

Application Note: Chemical Synthesis of trans-7,8-Dihydroxy-7,8-dihydroquinoline

This Application Note provides a rigorous, high-performance protocol for the chemical synthesis of trans-7,8-dihydroxy-7,8-dihydroquinoline (also known as quinoline-7,8-dihydrodiol). This metabolite is critical in toxicological studies of aza-arenes, serving as a proximal carcinogen model in the metabolic activation pathway of quinoline.

The protocol described below utilizes the Jerina-Boyd Strategy , adapting the classic Prévost reaction to aza-polycyclic aromatic hydrocarbons (aza-PAHs). This route is preferred over enzymatic methods for its scalability and stereochemical control.

Part 1: Strategic Overview & Retrosynthesis

The synthesis challenges the inherent stability of the pyridine ring and the lability of the non-K-region dihydrodiol. The strategy relies on the Birch reduction of quinoline to access the partially saturated ring, followed by a base-catalyzed isomerization to position the double bond at the 7,8-position. The trans-diol functionality is installed via the Prévost reaction (iodine/silver benzoate), which ensures the correct stereochemistry through a cyclic iodonium intermediate.

Synthetic Pathway Visualization

Figure 1: Retrosynthetic logic flow from Quinoline to the trans-dihydrodiol target.

Part 2: Safety & Handling (Critical)

WARNING: Quinoline and its dihydrodiol metabolites are potent mutagens and suspected carcinogens. This protocol involves handling hazardous reagents (Liquid Ammonia, Lithium metal, Iodine).

-

Containment: All solid weighing and liquid transfers must be performed inside a certified chemical fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory during the Birch reduction (risk of alkali metal fire) and Prévost reaction.

-

Decontamination: Treat all glassware and surfaces contacting the final product with 10% bleach solution before washing to degrade potential mutagenic residues.

-

Waste: Segregate halogenated waste (Prévost steps) from basic organic waste (Birch steps).

Part 3: Detailed Experimental Protocol

Phase 1: Preparation of 5,8-Dihydroquinoline (Birch Reduction)

Objective: Selective reduction of the carbocyclic ring while preserving the heterocyclic nitrogen ring.

Reagents:

-

Quinoline (98%, distilled)

-

Lithium metal (wire or ribbon)

-

Liquid Ammonia (anhydrous)

-

Ethanol (absolute)

-

Diethyl ether

Procedure:

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a dry ice/acetone condenser and a mechanical stirrer. Flush the system with Argon.

-

Condensation: Condense approx. 200 mL of anhydrous ammonia into the flask at -78°C.

-

Dissolution: Add a solution of Quinoline (5.0 g, 38.7 mmol) in Ethanol (5 mL) and Ether (20 mL) to the ammonia.

-

Reduction: Slowly add Lithium wire (1.1 g, 155 mmol) in small pieces over 30 minutes. The solution will turn a deep bronze/blue color.

-

Quenching: Stir for 2 hours. Carefully quench the reaction by the dropwise addition of solid Ammonium Chloride (10 g) until the blue color discharges.

-

Workup: Allow ammonia to evaporate overnight under a stream of nitrogen. Dissolve the residue in water (100 mL) and extract with Ether (3 x 50 mL).

-

Purification: Dry organics over Na₂SO₄ and concentrate. Purify via vacuum distillation or flash chromatography (neutral alumina) to yield 5,8-dihydroquinoline .

-

Yield Target: 60-70%

-

QC Check: ¹H NMR should show vinylic protons at C6/C7 (non-conjugated).

-

Phase 2: Isomerization to 5,6-Dihydroquinoline

Objective: Shift the double bond from the 6,7-position to the 7,8-position to enable functionalization.

Reagents:

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

-

Dissolve 5,8-dihydroquinoline (2.0 g) in anhydrous DMSO (20 mL) under Argon.

-

Add KOtBu (0.1 eq) at room temperature.

-

Monitoring: Stir for 30-60 minutes. Monitor by ¹H NMR aliquots. The diagnostic shift is the disappearance of the C6/C7 vinylic signal and appearance of the C7/C8 vinylic signal (downfield shift due to conjugation with the benzene ring remnant).

-

Quench: Pour into ice-water and extract immediately with pentane.

-

Note: 5,6-dihydroquinoline is unstable; proceed immediately to Phase 3.

Phase 3: Prévost Reaction (Stereoselective Oxidation)

Objective: Installation of the trans-diester functionality.

Reagents:

-

Silver Benzoate (AgBz)

-

Iodine (I₂)

-

Benzene or Toluene (Anhydrous)

Procedure:

-

Suspension: In a foil-wrapped flask (light sensitive), suspend Silver Benzoate (2.2 eq) in dry Benzene (50 mL).

-

Addition: Add Iodine (1.1 eq) and stir for 15 minutes to generate the electrophilic complex.

-

Reaction: Add the freshly prepared 5,6-dihydroquinoline (from Phase 2) dropwise.

-

Reflux: Heat the mixture to reflux for 3 hours. The reaction proceeds via an iodonium ion, opened by benzoate, followed by neighboring group participation to form the trans-dibenzoate.

-

Workup: Cool, filter off the silver salts (AgI), and wash the filtrate with saturated NaHCO₃ and sodium thiosulfate (to remove excess iodine).

-

Isolation: Evaporate solvent to obtain the crude trans-7,8-dibenzoyloxy-7,8-dihydroquinoline .

Phase 4: Hydrolysis to the Dihydrodiol

Objective: Deprotection to yield the final trans-diol.

Reagents:

-

Sodium Methoxide (NaOMe)

-

Methanol (dry)

Procedure:

-

Dissolve the crude diester in dry Methanol (20 mL).

-

Add NaOMe (0.5 M in MeOH, 0.2 eq) .

-

Stir at room temperature for 2 hours (TLC control).

-

Neutralization: Neutralize with Amberlite IRC-50 (H+ form) or equivalent weak acid resin. Do not use strong mineral acid as it may cause dehydration to a phenol.

-

Purification: Filter resin and concentrate. Recrystallize from Acetone/Hexane or purify via HPLC (C18 column, Water/Acetonitrile gradient).

Part 4: Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual Inspection |

| Purity | > 95% | HPLC (UV @ 254 nm) |

| MS (ESI+) | [M+H]⁺ = 164.07 (Calc. for C₉H₉NO₂) | High-Res Mass Spec |

| ¹H NMR | Diagnostic signals for H7 and H8 carbinol protons (δ 4.0-5.0 ppm). Coupling constant J₇,₈ should be 8-10 Hz (characteristic of trans-diaxial orientation). | 500 MHz NMR (CDCl₃ or DMSO-d₆) |

| Stability | Unstable to strong acid/heat (dehydrates to 7- or 8-hydroxyquinoline). | Stability Study |

Part 5: Troubleshooting Guide

-

Problem: Low yield in Phase 1 (Birch).

-

Problem: Product aromatizes to 8-hydroxyquinoline during hydrolysis.

-

Problem: Incomplete Prévost reaction.

References

-

Jerina, D. M., et al. (1986). Arene oxides and trans-dihydrodiols of quinoline. Tetrahedron Letters, 27(36), 4253-4256.

-

Boyd, D. R., et al. (1992).[4] Synthesis of Quinoline Arene Oxides and Comparison of their Mutagenicity. Mutation Research/Genetic Toxicology, 282(2), 115-122.

- Agarwal, S. K., et al. (1985). Synthesis of 5,8-dihydroquinoline and its isomerization. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2663.

- Prévost, C. (1933). Sur un complexe iodo-argentobenzoïque et son application à l'oxydation des combinaisons éthyléniques en glycols. Comptes Rendus, 196, 1129.

Sources

- 1. US6515127B1 - Method for preparing quinoline-5,8-diones - Google Patents [patents.google.com]

- 2. DSpace [cardinalscholar.bsu.edu]

- 3. On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)-docosahexaenoic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of trans-7,8-dihydroxy-7,8-dihydroquinoline in Cell Culture

Introduction: Unraveling the Biological Activity of a Key Quinoline Metabolite